N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride
Overview
Description
N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by a tetrahydropyran ring structure with an amine group and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanotetrahydropyran and sodium hydroxide (or potassium hydroxide) solution.
Formation of 4-formamidotetrahydropyran: The 4-cyanotetrahydropyran is reacted with the sodium hydroxide solution to form 4-formamidotetrahydropyran.
Addition of Sodium Hypochlorite: Sodium hypochlorite (or sodium bromate) solution is slowly added to the reaction mixture.
Heating and Reflux: The mixture is heated to reflux, leading to the decarboxylation and formation of the desired product, 4-aminotetrahydropyran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated addition of reagents, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Produces oxides or nitroso derivatives.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces substituted amines or amides.
Scientific Research Applications
N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The phenylethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A structurally similar compound with an amine group on the tetrahydropyran ring.
N-methyl tetrahydro-2H-pyran-4-amine: Another similar compound with a methyl group instead of a phenylethyl group.
Uniqueness
N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobic interactions and binding affinity, making it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents .
Properties
IUPAC Name |
N-(2-phenylethyl)oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13;/h1-5,13-14H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEYXWMENRGBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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